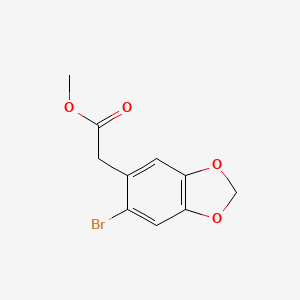

methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate

Descripción general

Descripción

Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate is an organic compound with the molecular formula C10H9BrO4 It is characterized by the presence of a bromine atom attached to a benzodioxole ring, which is further connected to an acetate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate typically involves the bromination of 1,3-benzodioxole followed by esterification. One common method includes the bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then reacted with methyl acetate in the presence of a base like sodium hydroxide to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial processes may employ more efficient catalysts and solvents to reduce production costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is explored for its potential in creating novel polymers and materials with unique electronic properties.

Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mecanismo De Acción

The mechanism of action of methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the benzodioxole ring play crucial roles in the binding affinity and specificity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(6-chloro-2H-1,3-benzodioxol-5-yl)acetate

- Methyl 2-(6-fluoro-2H-1,3-benzodioxol-5-yl)acetate

- Methyl 2-(6-iodo-2H-1,3-benzodioxol-5-yl)acetate

Uniqueness

Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets .

Actividad Biológica

Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate, a compound with the molecular formula C₁₀H₉BrO₄ and CAS number 51665-84-0, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by a brominated benzodioxole structure, which is linked to an acetate group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. The compound has a melting point range of 83–85 °C and is classified as an irritant .

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens. Inhibition of CYP1A2 can lead to altered drug metabolism, potentially enhancing or reducing the efficacy and toxicity of co-administered drugs.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities. The brominated structure is believed to enhance interactions with specific molecular targets, leading to modulation of biological pathways associated with these activities. The mechanism of action likely involves interference with enzyme functions or receptor interactions.

Study on Antimicrobial Activity

In a study investigating various benzodioxole derivatives, this compound was evaluated for its antimicrobial properties. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .

Quantitative Analysis of Biological Interactions

A comprehensive profiling study involving multiple chemicals highlighted the promiscuous activity patterns of compounds similar to this compound across various biological assays. This study identified numerous chemical-target interactions that could inform future pharmacological research .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interactions with cytochrome P450 enzymes may lead to alterations in metabolic pathways that affect drug efficacy and toxicity. Additionally, its structural features suggest potential binding sites for various receptors involved in antimicrobial and anticancer activity .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₉BrO₄ |

| CAS Number | 51665-84-0 |

| Melting Point | 83–85 °C |

| Biological Activities | CYP1A2 inhibition, antimicrobial |

| Potential Applications | Drug development in oncology and infectious diseases |

Propiedades

IUPAC Name |

methyl 2-(6-bromo-1,3-benzodioxol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-13-10(12)3-6-2-8-9(4-7(6)11)15-5-14-8/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCPOFMALDWFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1Br)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965953 | |

| Record name | Methyl (6-bromo-2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51665-84-0 | |

| Record name | 51665-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (6-bromo-2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.